An In-depth Technical Guide to (R)-7-fluorochroman-4-amine hydrochloride
An In-depth Technical Guide to (R)-7-fluorochroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-7-fluorochroman-4-amine hydrochloride is a chiral organic compound belonging to the chroman class of molecules. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the known chemical properties of (R)-7-fluorochroman-4-amine hydrochloride, outlines a plausible synthetic methodology based on established chemical principles, and discusses the potential, though currently unpublished, biological significance of this compound class. Due to the limited availability of direct experimental data, some properties have been predicted using computational models, and methodologies are based on analogous chemical transformations.
Chemical Properties
The fundamental chemical properties of (R)-7-fluorochroman-4-amine hydrochloride and its corresponding free amine are summarized below. It is crucial to distinguish between the hydrochloride salt and the free amine, as their physical properties will differ.
Core Compound Data
| Property | Value | Source |
| Chemical Name | (R)-7-fluorochroman-4-amine hydrochloride | N/A |
| CAS Number | 1266230-22-1 | N/A |
| Molecular Formula | C₉H₁₁ClFNO | N/A |
| Molecular Weight | 203.64 g/mol | N/A |
Related Free Amine Data
The properties of the free amine, (R)-7-fluorochroman-4-amine, are essential for understanding the compound's behavior in non-ionic environments.
| Property | Value | Source |
| Chemical Name | (R)-7-fluorochroman-4-amine | N/A |
| Molecular Formula | C₉H₁₀FNO | N/A |
| Molecular Weight | 167.18 g/mol | N/A |
| Boiling Point (Predicted) | 232.27 °C at 760 mmHg | [] |
| Density (Predicted) | 1.202 g/cm³ | [] |
Spectral Data
While specific, authenticated spectra for (R)-7-fluorochroman-4-amine hydrochloride are not publicly available in research literature, chemical vendors such as ChemicalBook list the availability of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Researchers are advised to acquire these directly from suppliers for detailed analysis.
Experimental Protocols
Detailed experimental protocols for the synthesis of (R)-7-fluorochroman-4-amine hydrochloride are not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of chiral amines and related chroman structures. A potential pathway involves the asymmetric reduction of a ketone precursor.
Proposed Synthesis of (R)-7-fluorochroman-4-amine
A common and effective method for the stereoselective synthesis of chiral amines is the asymmetric reduction of an oxime or the reductive amination of a ketone. An enzymatic approach offers high enantioselectivity and is becoming increasingly prevalent in pharmaceutical synthesis.
Step 1: Synthesis of 7-fluorochroman-4-one (Precursor)
The synthesis would likely begin with a commercially available substituted phenol, which undergoes reactions to form the chromanone ring structure.
Step 2: Asymmetric Amination of 7-fluorochroman-4-one
The key stereocenter can be introduced via enzymatic transamination.
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Reaction: 7-fluorochroman-4-one is reacted with a suitable amine donor (e.g., isopropylamine) in the presence of an (R)-selective transaminase enzyme.
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Enzyme: A specifically engineered (R)-selective transaminase would be required.
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Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for transaminases.
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Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.
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Work-up: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The crude product is then purified, typically by column chromatography.
Step 3: Formation of the Hydrochloride Salt
The purified (R)-7-fluorochroman-4-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise. The resulting precipitate of (R)-7-fluorochroman-4-amine hydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (R)-7-fluorochroman-4-amine hydrochloride.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific published research detailing the biological activity or the mechanism of action of (R)-7-fluorochroman-4-amine hydrochloride. However, the broader class of chroman derivatives has been shown to exhibit a wide range of pharmacological activities.
Potential Therapeutic Areas
Derivatives of the chroman scaffold have been investigated for their potential as:
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Anticancer agents: Some chroman-based compounds have demonstrated cytotoxic effects against various cancer cell lines.
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Anti-inflammatory agents: The chroman ring is a core structure in some molecules with anti-inflammatory properties.
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Neuroprotective agents: Certain chroman derivatives have been explored for their potential in treating neurodegenerative diseases.
Postulated Signaling Pathway Involvement
Given the structural motifs present in (R)-7-fluorochroman-4-amine, it is plausible that it could interact with various biological targets. The primary amine group suggests potential interactions with receptors or enzymes that recognize amine-containing ligands. The fluorinated aromatic ring can influence binding affinity and metabolic stability.
A hypothetical signaling pathway that could be modulated by a chroman derivative is presented below. This is a generalized representation and has not been experimentally validated for the specific compound .
Caption: A generalized signaling pathway potentially modulated by a bioactive small molecule.
Future Directions
The lack of published data on (R)-7-fluorochroman-4-amine hydrochloride presents a clear opportunity for further research. Key areas for investigation include:
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Definitive Synthesis and Characterization: The development and publication of a robust and stereoselective synthetic route, along with full spectral characterization, is a critical first step.
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In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets (e.g., receptors, enzymes, ion channels) to identify potential pharmacological activity.
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Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific molecular mechanism and signaling pathways involved will be necessary.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help to understand the key structural features required for biological activity.
Conclusion
(R)-7-fluorochroman-4-amine hydrochloride is a chiral molecule with potential for biological activity based on the known pharmacology of the broader chroman class. While there is a significant gap in the publicly available experimental data for this specific compound, this technical guide provides a summary of its known chemical properties, a plausible synthetic approach, and a framework for future research. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel chroman derivatives.
